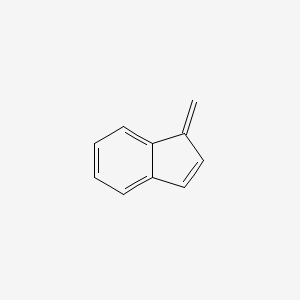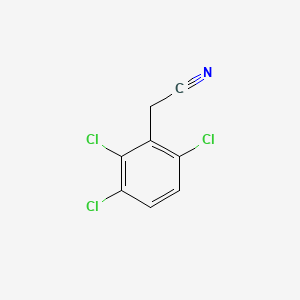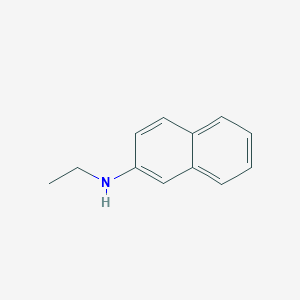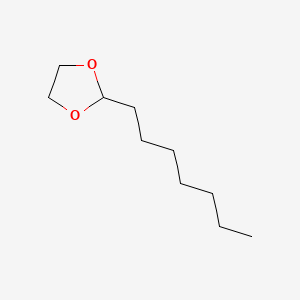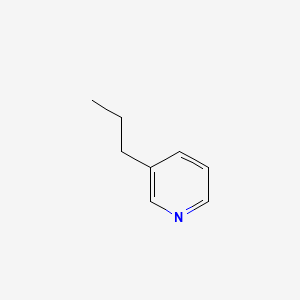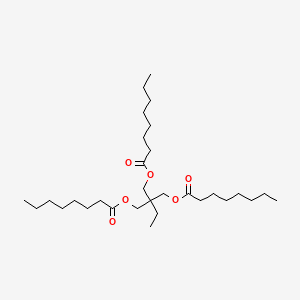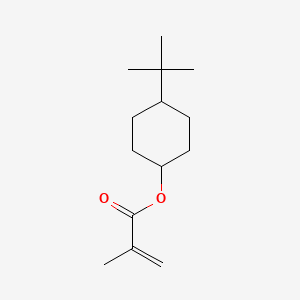
4-叔丁基环己基甲基丙烯酸酯
描述
4-tert-Butylcyclohexyl methacrylate, also known as TBCM, is a chemical compound used in various industries such as coatings, adhesives, and plastics. TBCM is a methacrylate ester that is synthesized through a reaction between tert-butylcyclohexanol and methacrylic acid. It has gained attention due to its unique properties such as high glass transition temperature, low viscosity, and excellent adhesion.
科学研究应用
HPLC Column Separation
4-tert-Butylcyclohexyl methacrylate is used in High Performance Liquid Chromatography (HPLC) for the separation of chemical compounds . It can be analyzed by this reverse phase (RP) HPLC method with simple conditions .
Adhesive Formulations
This compound is used as a reactive diluent in adhesive formulations . It serves as a solvent, which is incorporated into the polymer structure, resulting in low Volatile Organic Compound (VOC) emissions .
Adhesion Promoter
4-tert-Butylcyclohexyl methacrylate acts as an adhesion promoter . It enhances the ability of the adhesive to bond with the substrate .
UV Resistant Comonomer
It can be applied as a UV resistant (non-yellowing) comonomer in cast and optical resin systems . This application benefits from its excellent adhesion-promoting ability as well as its high glass transition temperature .
Polymerization
The compound is used in the radical polymerization process . It contributes to the polymerization kinetics and influences the properties of the resulting polymer .
Low Shrinkage Reactive Diluent
Nourycryl MC 110, a methyl acrylate monomer, can be used as a low shrinkage reactive diluent . Its combination of low viscosity and high glass transition temperature given to the final product, is unsurpassed .
作用机制
Target of Action
4-tert-Butylcyclohexyl methacrylate is a methyl acrylate monomer . It is primarily used as a reactive diluent in adhesives and as an adhesion promoter . .
Mode of Action
As a reactive diluent, it is likely to participate in polymerization reactions, contributing to the formation of polymer chains in adhesive products .
Pharmacokinetics
As a large, hydrophobic molecule (LogP 5.05 ), it is likely to have low water solubility and may be slowly metabolized and excreted.
Result of Action
The primary result of the action of 4-tert-Butylcyclohexyl methacrylate is the formation of polymer structures in adhesive products This contributes to the adhesive properties of these products
Action Environment
The action of 4-tert-Butylcyclohexyl methacrylate can be influenced by various environmental factors. For example, the polymerization reaction in which it participates can be influenced by temperature, pH, and the presence of other reactants . .
属性
IUPAC Name |
(4-tert-butylcyclohexyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h11-12H,1,6-9H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILKNUBLAZTESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CCC(CC1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34903-89-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34903-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1068481 | |
| Record name | 4-(1,1-Dimethylethyl)cyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
46729-07-1 | |
| Record name | 4-tert-Butylcyclohexyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46729-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046729071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 4-(1,1-dimethylethyl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(1,1-Dimethylethyl)cyclohexyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1,1-dimethylethyl)cyclohexyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.144 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-tert-Butylcyclohexyl methacrylate unique in terms of its polymerization kinetics compared to other methacrylates like methyl methacrylate?
A1: Research indicates that while the propagation rate constant (kp) of 4-tert-Butylcyclohexyl methacrylate is similar to methyl methacrylate, its termination rate constant (kt) is significantly lower. [2] This lower kt translates to a slower rate of termination reactions during polymerization, leading to higher polymerization reactivity for 4-tert-Butylcyclohexyl methacrylate. [2] This characteristic potentially allows for finer control over polymer chain length and architecture.
Q2: The provided research mentions investigating the polymerization of both trans-4-tert-Butylcyclohexyl methacrylate and mixtures of its trans and cis isomers. Why is this distinction important?
A2: The spatial arrangement of atoms in a molecule, its isomerism, can significantly influence its physical and chemical properties. In the case of 4-tert-Butylcyclohexyl methacrylate, the trans and cis isomers would likely exhibit different reactivity ratios during polymerization. This difference in reactivity could lead to variations in polymer chain composition, microstructure, and ultimately, the final material properties. Understanding the behavior of both individual isomers and their mixtures is crucial for tailoring polymer characteristics to specific applications.
Q3: What applications benefit from the properties of polymers derived from 4-tert-Butylcyclohexyl methacrylate?
A3: Poly(4-tert-Butylcyclohexyl methacrylate) exhibits good mechanical stability, particularly resistance to compression. [5] This property makes it suitable for applications requiring robust and dimensionally stable materials. One specific area of interest is in liquid crystal display (LCD) technology. Incorporating poly(4-tert-Butylcyclohexyl methacrylate) into composite films with liquid crystals enhances the mechanical stability of the LC layer, making them more resistant to external pressure and potentially enabling the development of flexible displays. [5]
Q4: The research mentions using techniques like Electron Spin Resonance (ESR) spectroscopy. Why are these techniques important in studying 4-tert-Butylcyclohexyl methacrylate polymerization?
A4: ESR spectroscopy allows researchers to directly observe and quantify radical species generated during radical polymerization. [1, 2] By monitoring these radicals, researchers can accurately determine critical kinetic parameters like propagation (kp) and termination rate constants (kt), providing valuable insights into the polymerization process and enabling the optimization of reaction conditions for desired polymer properties. [1]
Q5: Besides its use in LCD technology, what other applications has research explored for 4-tert-Butylcyclohexyl methacrylate-based polymers?
A5: Polyurethane resins incorporating 4-tert-Butylcyclohexyl methacrylate as a building block have been investigated for their potential in creating coatings with improved resistance to condensed water. [3, 4, 8] These coatings could find applications in various industries, including automotive, construction, and marine, where protection against moisture damage is essential.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




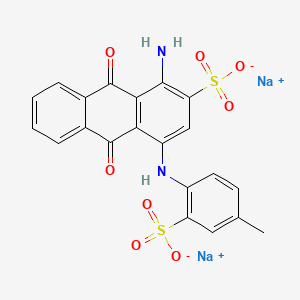
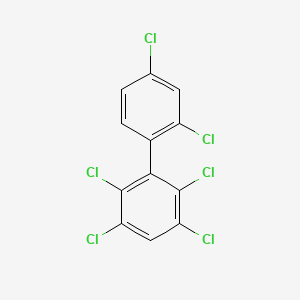
![[1,1'-Biphenyl]-4-carboxylic acid, 4',4'''-azobis-](/img/structure/B1594610.png)
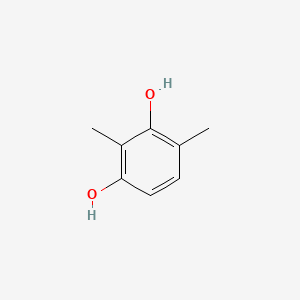
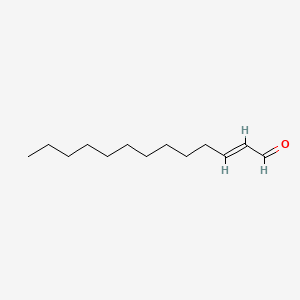
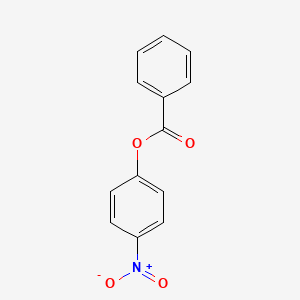
![Disodium 8-hydroxy-7-[(4-sulphonato-1-naphthyl)azo]quinoline-5-sulphonate](/img/structure/B1594617.png)
